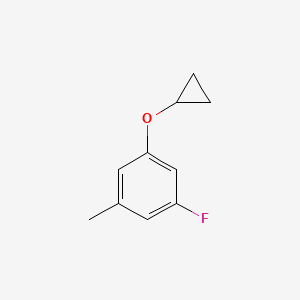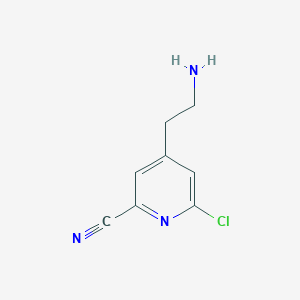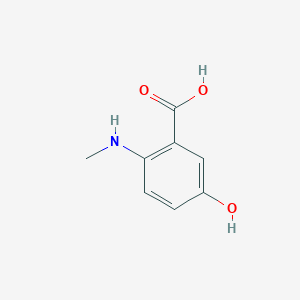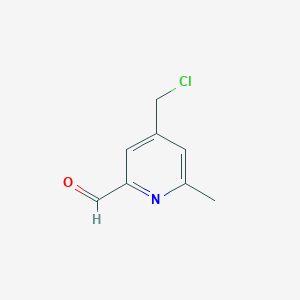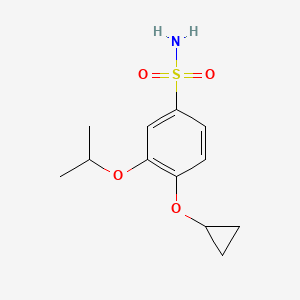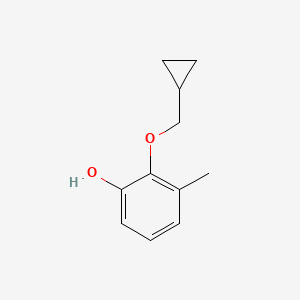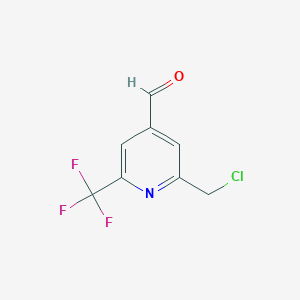
4-Tert-butoxy-3-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxy-N-methylbenzamide typically involves the reaction of 4-tert-butoxy-3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Tert-butoxy-3-oxo-N-methylbenzamide.
Reduction: 4-Tert-butoxy-3-hydroxy-N-methylbenzylamine.
Substitution: 4-Substituted-3-hydroxy-N-methylbenzamide derivatives.
Applications De Recherche Scientifique
4-Tert-butoxy-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Tert-butoxy-3-hydroxybenzamide
- 4-Tert-butoxy-3-methoxy-N-methylbenzamide
- 4-Tert-butoxy-3-hydroxy-N-ethylbenzamide
Uniqueness
4-Tert-butoxy-3-hydroxy-N-methylbenzamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butoxy and hydroxy groups also contributes to its distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-hydroxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-5-8(7-9(10)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
Clé InChI |
UMIQULVGPRROMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




